molecular formula C₁₁H₇N₃O₂ B1142595 2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile CAS No. 240802-59-9

2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile

Cat. No.: B1142595
CAS No.: 240802-59-9
M. Wt: 213.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. It is known for its potential use in drug discovery, organic synthesis, and material science.

Scientific Research Applications

2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery, particularly for antiviral therapeutics.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 6-chloropyrimidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like potassium carbonate and solvents like DMF are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile can be compared with other similar compounds, such as:

    Pemetrexed: A well-known anticancer drug with a similar pyrimidine structure.

    Methotrexate: Another anticancer drug that shares structural similarities.

    Ribavirin: An antiviral drug with a comparable pyrimidine moiety.

These compounds share some structural features but differ in their specific applications and mechanisms of action. This compound stands out due to its versatility and potential in various fields of research .

Properties

IUPAC Name

2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-6-8-3-1-2-4-9(8)16-11-5-10(15)13-7-14-11/h1-5,7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPJWPTWMHUKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028242
Record name 2-[(1,6-Dihydro-6-oxo-4-pyrimidinyl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240802-59-9
Record name 2-[(1,6-Dihydro-6-oxo-4-pyrimidinyl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.